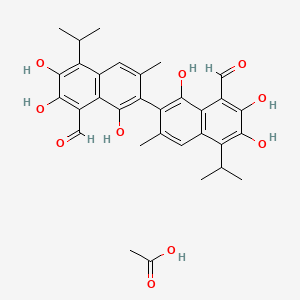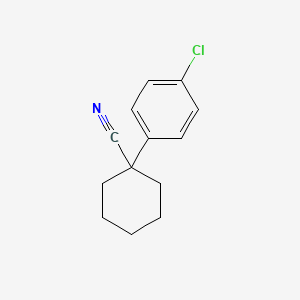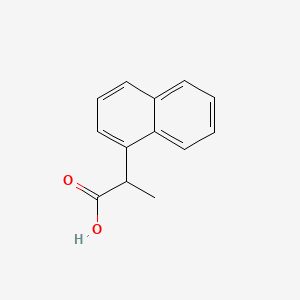
alpha-Methyl-1-naphthaleneacetic acid
説明
Alpha-Methyl-1-naphthaleneacetic acid, also known as 1-Naphthaleneacetic acid (NAA), is a synthetic phytohormone auxin that is added to cell culture media such as Murashige & Skoog media and Chu’s N6 media . It is a colorless solid that is soluble in organic solvents . It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .
Synthesis Analysis
The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported in some patents and papers . The yield of the reaction can be influenced by various factors such as the type of catalyst used, reaction temperature, and reaction time .
Molecular Structure Analysis
The molecular formula of 1-Naphthaleneacetic acid is C12H10O2 . It has a molecular weight of 186.21 . The structure features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .
Physical And Chemical Properties Analysis
1-Naphthaleneacetic acid is a colorless solid that is soluble in organic solvents . It has a melting point of 135 °C . The solubility in water is 0.42 g/L at 20 °C .
科学的研究の応用
Horticulture
Application
NAA is an ingredient in many commercial horticultural products. It is a rooting agent and is used for the vegetative propagation of plants from stem and leaf cuttings .
Methods: NAA is applied to the cuttings of plants to promote root growth and development .
Results: The application of NAA results in the successful vegetative propagation of plants, allowing for the growth of new plants from cuttings .
Plant Tissue Culture
Application: NAA is also used for plant tissue culture .
Methods: In plant tissue culture, NAA is added to the culture medium to promote the growth and development of plant tissues .
Results: The addition of NAA to the culture medium results in the successful growth and development of plant tissues in vitro .
Agriculture
Application
NAA is widely used in agriculture for various purposes. It is understood to prevent premature dropping and thinning of fruits from stems .
Methods
NAA is applied after blossom fertilization. It must be applied in concentrations ranging from 20–100 μg/mL .
Results: The application of NAA results in the prevention of premature fruit drop, thereby increasing crop yield .
DNA Interaction Studies
Application: NAA has been studied for its interaction with DNA, specifically calf thymus DNA (ctDNA) .
Methods: The interaction of NAA with ctDNA was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .
Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form .
Cellulose Fiber Formation
Application: NAA has been shown to greatly increase cellulose fiber formation in plants .
Methods: NAA is applied to plants in combination with another phytohormone called gibberellic acid .
Results: The application of NAA and gibberellic acid results in increased cellulose fiber formation in plants .
Fruit Size Increase
Application: Different concentrations and application frequencies of NAA were sprayed on the leaves and fruits of giant pumpkin at different growth stages to determine their effects and the mechanism responsible for fruit size increase .
Methods: NAA is sprayed on the leaves and fruits of giant pumpkin at different growth stages .
Results: The application of NAA results in an increase in the size of the fruit .
Digestive Health
Application: NAA is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .
Methods: NAA is administered as a drug to patients suffering from these conditions .
Results: The application of NAA helps in alleviating digestive problems and improving the functionality of the gallbladder and bile ducts .
Environmental Toxicology
Field: Environmental Toxicology
Application: NAA, having high-quality biological activity and great yield-increasing potential in agricultural production, can affect the balance of the human metabolism and damage the body if it is used in high quantity for a long time .
Methods: The interaction of NAA with calf thymus DNA (ctDNA) was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .
Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form . These researches will help to understand the hazards of NAA to the human body more comprehensively and concretely, to better guide the use of NAA in industry and agriculture .
Digestive Health
Application: NAA is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .
Methods: NAA is administered as a drug to patients suffering from these conditions .
Results: The application of NAA helps in alleviating digestive problems and improving the functionality of the gallbladder and bile ducts .
Environmental Toxicology
Field: Environmental Toxicology
Application: NAA, having high-quality biological activity and great yield-increasing potential in agricultural production, can affect the balance of the human metabolism and damage the body if it is used in high quantity for a long time .
Methods: The interaction of NAA with calf thymus DNA (ctDNA) was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .
Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form . These researches will help to understand the hazards of NAA to the human body more comprehensively and concretely, to better guide the use of NAA in industry and agriculture .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNNDPZFOVURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953257 | |
| Record name | 2-(Naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-1-naphthaleneacetic acid | |
CAS RN |
3117-51-9 | |
| Record name | 2-(1-Naphthyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneacetic acid, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

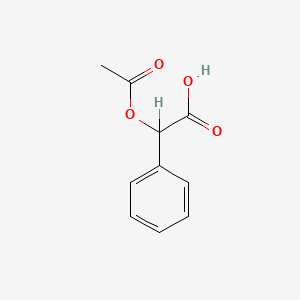


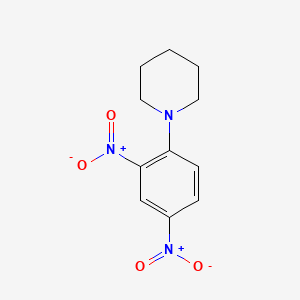
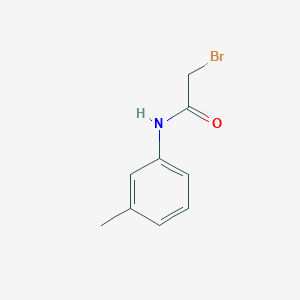
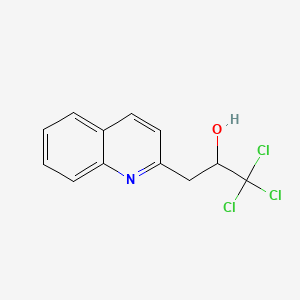
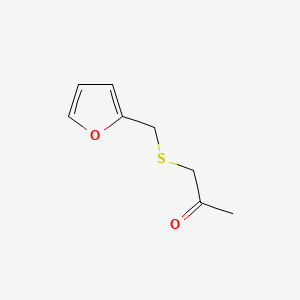
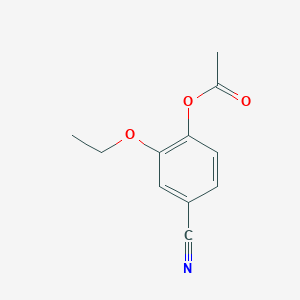
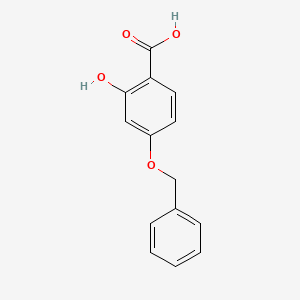
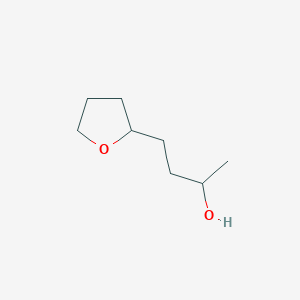
![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)

